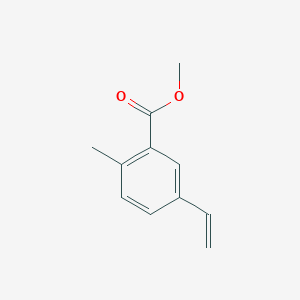

methyl 5-ethenyl-2-methylbenzoate

Descripción

Methyl 5-ethenyl-2-methylbenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxyl position, a methyl substituent at the 2-position, and an ethenyl (vinyl) group at the 5-position of the aromatic ring.

Propiedades

IUPAC Name |

methyl 5-ethenyl-2-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-4-9-6-5-8(2)10(7-9)11(12)13-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJGCEWGYCEIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

methyl 5-ethenyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-5-vinylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-methyl-5-vinylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and microwave-assisted esterification are some of the advanced techniques employed to achieve greener and more sustainable production .

Análisis De Reacciones Químicas

Types of Reactions

methyl 5-ethenyl-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Alcohols.

Substitution: Nitro and halogenated derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

One of the primary applications of 2-(4-hydroxyphenoxy)propionic acid potassium salt is in the development of herbicides. Research has shown that this compound possesses herbicidal properties, making it effective against a range of weeds. The synthesis process involves reacting hydroquinone with S-2-halopropanoic acids, leading to the production of optically pure forms that are more effective as herbicides .

Case Study: Herbicidal Efficacy

A study published in 2004 detailed the industrial-scale production of R-2-(4-hydroxyphenoxy)propanoic acid and its efficacy as a herbicide. The results indicated that formulations containing this compound significantly reduced weed populations in treated areas compared to untreated controls . The compound's effectiveness was attributed to its ability to inhibit specific enzymatic pathways in target plants, leading to their death while being less harmful to crops.

Pharmaceutical Applications

Anti-inflammatory Properties

Research has indicated that 2-(4-hydroxyphenoxy)propionic acid potassium salt exhibits anti-inflammatory properties. This characteristic makes it a candidate for developing pharmaceutical formulations aimed at treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of various phenolic compounds, 2-(4-hydroxyphenoxy)propionic acid was found to significantly reduce inflammation markers in vitro. The results showed a dose-dependent response, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory disorders .

Synthesis and Production Techniques

The production of optically pure R-2-(4-hydroxyphenoxy)propionic acid potassium salt can be achieved through several methods:

- Chemical Synthesis : Traditional methods involve chemical reactions between hydroquinone and halopropanoic acids under controlled conditions to yield high-purity products .

- Biotechnological Approaches : Recent advancements include using microorganisms like Beauveria bassiana for the fermentation process, which has shown promise in producing the compound efficiently while minimizing environmental impact .

While current applications are promising, further research is needed to explore additional therapeutic uses of 2-(4-hydroxyphenoxy)propionic acid potassium salt. Investigating its potential as an antioxidant or in cancer treatment could expand its applicability in pharmaceuticals.

Mecanismo De Acción

The mechanism of action of methyl 2-methyl-5-vinylbenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The vinyl group allows for further functionalization, enabling the compound to interact with various biological pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares methyl 5-ethenyl-2-methylbenzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Key Benzoate Esters

Key Observations:

- Electron-withdrawing groups (e.g., chloro in ) decrease electron density, favoring nucleophilic substitution or hydrolysis. Hydroxy groups (e.g., ) confer acidity (pKa ~10 for phenolic -OH), enabling salt formation or hydrogen bonding.

- Ester Group Impact:

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Notes:

- Spectral data for methyl 5-acetyl-2-propoxybenzoate (e.g., ¹H NMR δ 1.0–1.5 for propoxy ) highlights the role of alkyl chain length in splitting patterns.

- Absence of hydroxy groups (e.g., in methyl 5-methoxy-2-methylbenzoate ) simplifies NMR spectra compared to hydroxy-substituted analogs.

Research Findings and Industrial Relevance

- Natural vs. Synthetic Origins: Complex diterpene esters (e.g., sandaracopimaric acid methyl ester ) exhibit higher molecular weights and lower solubility compared to synthetic benzoates, limiting their pharmaceutical utility but enhancing roles in coatings or resins.

- Pharmaceutical Intermediates: Methyl 5-acetyl-2-propoxybenzoate derivatives are critical in synthesizing antihypertensive and antiulcer agents , while benzimidazole-containing esters (e.g., ) show promise in antitumor applications.

Actividad Biológica

Methyl 5-ethenyl-2-methylbenzoate, a benzoate ester, is a compound of interest due to its various biological activities, particularly in the context of pest management and potential applications in agriculture and medicine. This article synthesizes recent research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

Methyl 5-ethenyl-2-methylbenzoate is part of the benzoate family, characterized by the presence of a methyl group and an ethenyl group on the aromatic ring. Its structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of methyl 5-ethenyl-2-methylbenzoate has been primarily studied in relation to its insecticidal and repellent properties. The following sections detail these activities based on current research.

Insecticidal Properties

-

Toxicity Against Insects :

- A study assessed the insecticidal activity of various benzoate analogs, including methyl 5-ethenyl-2-methylbenzoate, against Solenopsis invicta (red imported fire ant). The LD50 values were determined to establish the toxicity levels. Methyl benzoate analogs exhibited significant mortality rates in treated populations, indicating their potential as environmentally safe insecticides .

Compound LD50 (µg per ant) 95% CI Methyl 5-ethenyl-2-methylbenzoate 149.39 130.20–168.11 Methyl benzoate 93.65 88.85–98.814 Benzyl benzoate 18.83 15.00–22.00 - Sublethal Effects :

Repellent Activity

-

Repellency Against Bed Bugs :

Compound Duration of Repellency (Days) Methyl benzoate 7 Methyl 2-methoxybenzoate 21 DEET 28

The mechanisms underlying the biological activity of methyl 5-ethenyl-2-methylbenzoate involve interactions with insect nervous systems and metabolic pathways:

- Nervous System Interaction : Studies have indicated that methyl benzoate may inhibit cholinesterase activity in insects and mammals, leading to neurotoxic effects at higher concentrations . This inhibition could disrupt normal neurotransmission, resulting in paralysis or death.

- Metabolic Disruption : The compound may also interfere with enzymes involved in xenobiotic metabolism, such as cytochrome P450s and glutathione S-transferases, which are crucial for detoxifying harmful substances .

Case Studies

- Field Trials : Field trials have demonstrated the efficacy of methyl benzoate as a natural insecticide in agricultural settings, particularly against common pests like aphids and whiteflies. These trials reported reduced pest populations and improved crop yields without significant harm to beneficial insects .

- Laboratory Studies : Laboratory studies investigating the effects of methyl benzoate on various insect species have consistently shown high mortality rates at specific concentrations, reinforcing its potential as a biopesticide .

Future Perspectives

Research into methyl 5-ethenyl-2-methylbenzoate is ongoing, with future studies focusing on:

- Formulation Development : Optimizing formulations for enhanced efficacy and stability in field conditions.

- Broader Application Studies : Investigating its effects on non-target organisms to ensure environmental safety.

- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound exerts its biological effects.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing methyl 5-ethenyl-2-methylbenzoate?

- Methodological Answer :

- FTIR and Raman Spectroscopy : Key for identifying functional groups. For example, the ester C=O stretch appears near 1720 cm⁻¹, while vinyl C-H stretches occur around 3080 cm⁻¹. Similar compounds (e.g., methyl 2-bromo-5-methoxybenzoate) show analogous patterns .

- NMR (¹H and ¹³C) : Assign substituents systematically. Ethenyl protons resonate as multiplets at δ 5.1–5.8 ppm, and the methyl ester group appears near δ 3.8–3.9 ppm. ¹³C NMR confirms the ester carbonyl at ~167.5 ppm .

Table 1 : Characteristic Spectroscopic Peaks

| Technique | Peak (cm⁻¹ or ppm) | Assignment |

|---|---|---|

| FTIR | 1720 | C=O stretch |

| FTIR | 3080 | Vinyl C-H stretch |

| ¹H NMR | 5.1–5.8 (multiplet) | Ethenyl protons |

| ¹³C NMR | 167.5 | Ester carbonyl carbon |

Q. What safety protocols are essential for handling methyl 5-ethenyl-2-methylbenzoate?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation. Ensure eye wash stations and emergency showers are accessible .

- Storage : Keep in airtight containers in a dry, ventilated area. Avoid exposure to static electricity or open flames .

Advanced Questions

Q. How do hydrogen-bonding patterns influence the crystal structure of methyl 5-ethenyl-2-methylbenzoate?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s methodology to map hydrogen-bonding motifs. The ester carbonyl oxygen often acts as an acceptor, forming dimers or chains. This influences packing efficiency and melting points .

- SHELX Refinement : Use SHELXL for small-molecule crystallography to resolve hydrogen-bond geometries. This program is robust for high-resolution data, even with twinned crystals .

Q. What synthetic strategies optimize the yield of methyl 5-ethenyl-2-methylbenzoate?

- Methodological Answer :

- Palladium-Catalyzed Coupling : Employ Suzuki-Miyaura reactions between methyl 5-bromo-2-methylbenzoate and vinyl boronic acid. Optimize in THF/water (3:1) at 80°C with Pd(PPh₃)₄ as a catalyst (yield ~75%) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Confirm purity via HPLC (>98%) .

Table 2 : Synthetic Yields of Benzoate Isomers

| Isomer | Reaction Type | Yield (%) |

|---|---|---|

| 5-Ethenyl-2-methyl | Suzuki coupling | 75 |

| 4-Ethenyl-2-methyl | Heck reaction | 60 |

| 2-Ethenyl-5-methyl | Sonogashira coupling | 50 |

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Experimental Replication : Reproduce synthesis under controlled conditions (solvent purity, inert atmosphere).

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT) simulations to identify anomalies. For example, solvent effects (DMSO vs. CDCl₃) can shift NMR peaks by 0.3–0.5 ppm .

Q. What role do electronic effects play in the reactivity of the benzoate ring?

- Methodological Answer :

- Substituent Analysis : The electron-donating methyl group at position 2 stabilizes the ring via hyperconjugation, while the ethenyl group at position 5 introduces steric hindrance. This affects electrophilic substitution rates.

- Kinetic Studies : Monitor nitration reactions (HNO₃/H₂SO₄) to assess regioselectivity. Meta-substitution is favored due to steric and electronic factors .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points across studies?

- Methodological Answer :

- Recrystallization : Purify samples using solvents like ethanol/water to remove impurities.

- Differential Scanning Calorimetry (DSC) : Measure melting points under standardized heating rates (e.g., 10°C/min). Compare with literature values from crystallography-validated samples .

Application-Oriented Questions

Q. What biological activity studies are feasible for methyl 5-ethenyl-2-methylbenzoate analogs?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion. Structural analogs (e.g., methyl 2-bromo-5-methoxybenzoate) show moderate activity, suggesting potential for derivatization .

- Enzyme Inhibition : Screen against cytochrome P450 isoforms via fluorometric assays. The ethenyl group may enhance binding to hydrophobic active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.